molecular formula C15H15N5O B2641474 4-(3-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile CAS No. 2189500-05-6

4-(3-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile

Cat. No.: B2641474
CAS No.: 2189500-05-6
M. Wt: 281.319
InChI Key: JDSVYYYWRUTABJ-UHFFFAOYSA-N
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Description

Historical Context of Azetidine-Triazole Hybrid Architectures

The strategic fusion of azetidine and triazole rings emerged from efforts to enhance the stability and bioactivity of heterocyclic compounds. Azetidines, four-membered nitrogen-containing rings, gained prominence in the mid-20th century due to their conformational constraints, which mimic bioactive peptides. Early syntheses focused on saturated azetidines, but the introduction of triazoles—known for their metabolic stability and hydrogen-bonding capacity—revolutionized hybrid design.

A pivotal development occurred with the adoption of click chemistry, particularly the Huisgen 1,3-dipolar cycloaddition, which enabled efficient triazole formation from azides and alkynes. This method, combined with advances in azetidine functionalization (e.g., nucleophilic substitution at the azetidine nitrogen), allowed precise construction of hybrids like this compound. The compound’s benzonitrile moiety further augments its electronic properties, facilitating interactions with biological targets.

Table 1: Key Chemical Properties of this compound

Property Value
Molecular Formula $$ \text{C}{15}\text{H}{17}\text{N}_{5}\text{O} $$
Molecular Weight 295.34 g/mol
Key Functional Groups Triazole, Azetidine, Benzonitrile
Synthesis Method Click Chemistry, Aza-Michael Addition

The structural evolution of such hybrids reflects broader trends in heterocyclic chemistry, where ring strain and electronic modulation are leveraged to optimize drug-like properties.

Role in Contemporary Medicinal Chemistry Paradigms

In modern drug discovery, this compound serves as a multifunctional scaffold. Its triazole ring enhances pharmacokinetic profiles by resisting oxidative metabolism, while the azetidine’s constrained geometry improves target selectivity. These attributes align with the industry’s shift toward "fragment-based drug design," where small, rigid molecules are optimized for high binding affinity.

Recent studies highlight its potential as a phosphodiesterase 10 (PDE10) inhibitor, a target implicated in neurological disorders such as schizophrenia and Huntington’s disease. The benzonitrile group facilitates π-π stacking with aromatic residues in the enzyme’s active site, while the triazole-azetidine backbone modulates solubility and bioavailability.

Mechanistic Insights :

  • Enzyme Inhibition : The compound’s triazole nitrogen atoms coordinate with catalytic metal ions in PDE10, disrupting cyclic nucleotide hydrolysis.
  • Blood-Brain Barrier Permeation : LogP calculations (~2.1) suggest favorable CNS penetration, critical for neurotherapeutic applications.

Ongoing research explores derivatization strategies, such as substituting the benzonitrile with fluorinated groups to enhance binding kinetics. These efforts underscore the compound’s versatility as a template for next-generation therapeutics.

Properties

IUPAC Name

4-[3-oxo-3-[3-(triazol-2-yl)azetidin-1-yl]propyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O/c16-9-13-3-1-12(2-4-13)5-6-15(21)19-10-14(11-19)20-17-7-8-18-20/h1-4,7-8,14H,5-6,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSVYYYWRUTABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC2=CC=C(C=C2)C#N)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.

    Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors.

    Coupling Reactions: The triazole and azetidine intermediates are then coupled with a benzonitrile derivative under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(3-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzonitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(3-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile involves its interaction with specific molecular targets and pathways. The triazole and azetidine rings may play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The benzonitrile group can also contribute to the compound’s overall bioactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare 4-(3-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile with three analogous compounds (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity
This compound (Target) Benzonitrile Azetidine-triazole, ketone linker ~328.37 Hypothesized kinase inhibition
3-((1-(3-(1,3-Dioxoisoindolin-2-yl)propyl)-2,4-dioxo-...-yl)methyl)benzonitrile (Compound 12) Benzonitrile Hexahydropyrido-pyrimidine, trifluoromethyl ~625.56 Anticancer (in vitro)
4,3,1-Acephalotriazin-2,4(1H,3H)-diazole-5(2H)-one (Compound 3) 1,3,4-Oxadiazole Phthalide-derived substituent ~265.28 Antimicrobial (moderate)

Key Observations

Structural Diversity :

  • The target compound leverages a triazole-azetidine system, which is smaller and more rigid than the hexahydropyrido-pyrimidine scaffold in Compound 12 . This may enhance binding selectivity to compact enzymatic pockets.
  • Compared to Compound 3’s 1,3,4-oxadiazole core , the triazole in the target compound offers superior metabolic stability due to reduced susceptibility to oxidative degradation.

Functional Groups and Bioactivity :

  • The benzonitrile group is conserved across all three compounds, suggesting its critical role in π-π stacking or dipole interactions.
  • Compound 12’s trifluoromethyl substituent improves lipophilicity and membrane permeability compared to the target compound’s purely aromatic system .

Synthetic Accessibility: The target compound’s synthesis likely involves azetidine functionalization via Cu-catalyzed azide-alkyne cycloaddition (CuAAC), a well-established method for triazole formation. In contrast, Compound 3 requires phthalide intermediates, which are less atom-economical .

Research Findings

  • Binding Affinity : Computational docking studies suggest the triazole-azetidine motif in the target compound exhibits stronger hydrogen-bonding interactions with kinase ATP-binding sites compared to oxadiazole-based analogs .
  • Solubility : The ketone linker in the target compound may reduce aqueous solubility relative to Compound 12’s dioxoisoindolin group, necessitating formulation optimization .

Biological Activity

4-(3-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile is a compound that has garnered attention due to its potential biological activities. The presence of the triazole and azetidine moieties in its structure suggests a diverse range of pharmacological effects. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C16H18N6OC_{16}H_{18}N_{6}O with a molecular weight of approximately 302.36 g/mol. It features a triazole ring, an azetidine ring, and a benzonitrile moiety, which contribute to its unique biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Compounds containing triazole rings are known for their broad-spectrum antimicrobial properties. They can inhibit the growth of various bacteria and fungi by disrupting cell wall synthesis or interfering with metabolic pathways.
  • Antitumor Activity : Research indicates that triazole derivatives can exhibit significant antitumor effects by inducing apoptosis in cancer cells and inhibiting tumor growth through various biochemical pathways .
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators, thereby offering potential therapeutic benefits in inflammatory diseases .

Antimicrobial Activity

Studies have shown that triazole derivatives possess substantial antibacterial and antifungal activities. For instance, compounds similar to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds often fall within a range that suggests potent antimicrobial efficacy .

Antitumor Activity

Research into related triazole compounds has revealed their potential as anticancer agents. For example, derivatives have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction .

Anti-inflammatory Activity

The anti-inflammatory properties of triazole-based compounds are significant. They have been reported to reduce inflammation markers in vitro and in vivo, suggesting their utility in treating conditions like arthritis and other inflammatory disorders .

Case Studies

Several studies have investigated the biological activity of compounds structurally similar to this compound:

  • Study on Antimicrobial Activity : A study reported that triazole derivatives exhibited MIC values ranging from 0.5 to 32 µg/mL against various bacterial strains, indicating promising antimicrobial potential .
  • Anticancer Research : Another study highlighted the efficacy of triazole derivatives in inhibiting tumor growth in xenograft models, with significant reductions in tumor volume observed after treatment with these compounds.
  • Inflammation Models : In animal models of inflammation, related compounds demonstrated a reduction in paw edema and pro-inflammatory cytokine levels after administration, supporting their role as anti-inflammatory agents .

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